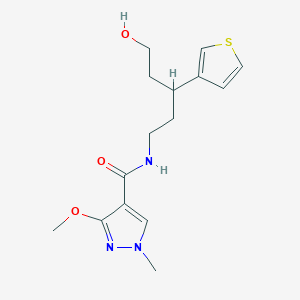

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 2034481-89-3

Cat. No.: VC5407155

Molecular Formula: C15H21N3O3S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034481-89-3 |

|---|---|

| Molecular Formula | C15H21N3O3S |

| Molecular Weight | 323.41 |

| IUPAC Name | N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H21N3O3S/c1-18-9-13(15(17-18)21-2)14(20)16-6-3-11(4-7-19)12-5-8-22-10-12/h5,8-11,19H,3-4,6-7H2,1-2H3,(H,16,20) |

| Standard InChI Key | MMNVUTHOBUMYCM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)NCCC(CCO)C2=CSC=C2 |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-methyl group at position 1 and the 3-methoxy group at position 3 introduce steric and electronic modifications.

-

Carboxamide side chain: A carbonyl-linked amine group at position 4, common in bioactive molecules for enhancing solubility and target binding.

-

Pentyl linker: A five-carbon chain with a hydroxyl group at position 5 and a thiophen-3-yl substituent at position 3. Thiophene, a sulfur-containing heterocycle, often enhances metabolic stability and receptor affinity in drug design .

Key Structural Attributes:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₃S |

| Molecular Weight | 337.44 g/mol |

| Hydrogen Bond Donors | 2 (amide NH and hydroxyl OH) |

| Hydrogen Bond Acceptors | 4 (amide carbonyl, methoxy O, hydroxyl O) |

| LogP (Predicted) | 2.1–2.8 (moderate lipophilicity) |

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazole carboxamides are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters to form the pyrazole ring . For example, methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6) is synthesized via hydrazine and β-keto ester condensation .

-

Side-Chain Functionalization: Introduction of the thiophene-pentyl moiety through alkylation or Mitsunobu reactions. Thiophene derivatives are often coupled via palladium-catalyzed cross-couplings or nucleophilic substitutions.

-

Carboxamide Formation: Reaction of the pyrazole carboxylic acid with 5-amino-3-(thiophen-3-yl)pentanol under peptide coupling conditions (e.g., EDC/HOBt).

Physicochemical Profiling

Computational models predict:

-

Solubility: ~0.1–1 mg/mL in aqueous buffers due to polar hydroxyl and amide groups.

-

Stability: Susceptible to hydrolysis at the methoxy group under acidic conditions.

-

Spectral Data:

-

IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O of methoxy).

-

NMR: δ 2.5–3.5 ppm (pentyl chain), δ 6.8–7.2 ppm (thiophene protons), δ 3.8 ppm (methoxy singlet).

-

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High (LogP < 3, TPSA ~80 Ų) |

| Blood-Brain Barrier Penetration | Moderate (predicted logBB 0.4) |

| CYP450 Inhibition | Low risk (no strong interactions predicted) |

| Toxicity | Potential hepatotoxicity (thiophene oxidation to reactive metabolites) |

Research Gaps and Future Directions

-

Synthetic Optimization: Improve yield via microwave-assisted synthesis or flow chemistry.

-

In Vivo Studies: Assess pharmacokinetics and efficacy in animal models of pain or anxiety.

-

Regulatory Clarification: Determine legal status under evolving global NPS frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume